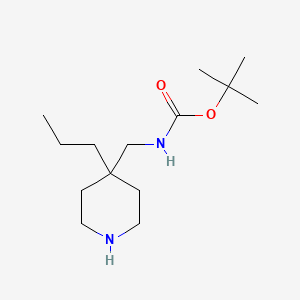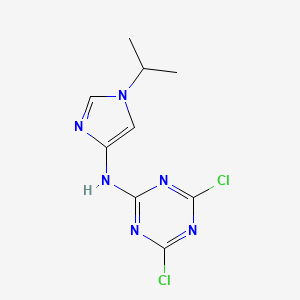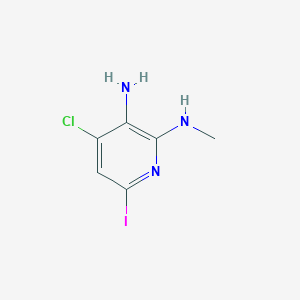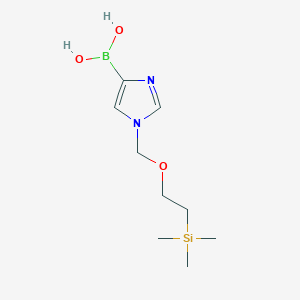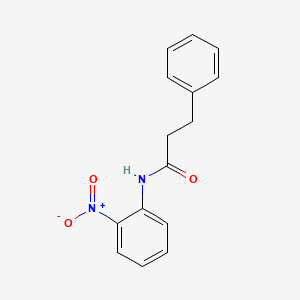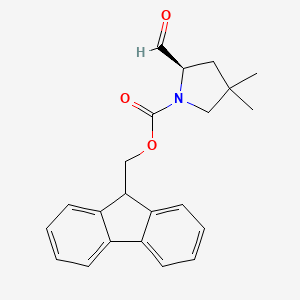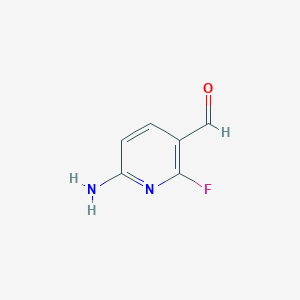
2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the pyrrolidine ring.
Addition of the Trifluoromethyl Group: This can be done using a trifluoromethylation reagent under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific biological pathways.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including as anti-inflammatory or anticancer agents.
Industry
In industry, these compounds could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-(trifluoromethyl)-pyrrolidine
- 2-(4-Bromophenyl)-2-(difluoromethyl)-pyrrolidine
- 2-(4-Bromophenyl)-2-(trifluoromethyl)-piperidine
Uniqueness
2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine is unique due to the specific combination of the bromophenyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C11H11BrF3N |
|---|---|
分子量 |
294.11 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C11H11BrF3N/c12-9-4-2-8(3-5-9)10(11(13,14)15)6-1-7-16-10/h2-5,16H,1,6-7H2 |
InChIキー |
IYKBYADEIPWEEE-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)(C2=CC=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



